Imidazole, 1-[4-dimethylaminobenzoyl]-
Overview
Description
Imidazole is an organic compound with the formula C3N2H4 . It is a white or colorless solid that is soluble in water, producing a mildly alkaline solution . In chemistry, it is an aromatic heterocycle, classified as a diazole, and has non-adjacent nitrogen atoms in meta-substitution . Many natural products, especially alkaloids, contain the imidazole ring .
Synthesis Analysis
Imidazole synthesis involves starting from 1,2-diketones and urotropine in the presence of ammonium acetate . A simple and efficient solventless microwave-assisted method enables the synthesis of 4,5-disubstituted imidazoles . A NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives enables a straightforward and high-yielding synthesis of 1,4-diaryl-1H-imidazoles .Molecular Structure Analysis
Imidazole is a planar 5-membered ring, that exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom . Imidazole is a highly polar compound, as evidenced by its electric dipole moment of 3.67 D , and is highly soluble in water . The compound is classified as aromatic due to the presence of a planar ring containing 6 π-electrons .Chemical Reactions Analysis
Imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications . The formation pathways of the three imidazoles and the parameters affecting their yields have been investigated .Physical and Chemical Properties Analysis
Imidazole exhibits both acidic and basic properties due to the presence of a pair of non-bonded electrons on one of its nitrogen atoms, which can accept protons, and a hydrogen atom on the other nitrogen atom, which can donate a proton . The molecule’s conjugated structure and aromaticity make it exceptionally stable .Scientific Research Applications
Conversion to Central Nervous System Acting Drugs
Imidazole derivatives, including "Imidazole, 1-[4-dimethylaminobenzoyl]-," have been studied for their potential conversion into more potent central nervous system (CNS) acting drugs. These compounds, through synthesis pathways involving gloxal, formaldehyde, and ammonia, can be converted into imidazole, imidazothiazole, and benzimidazole, which may possess CNS properties due to their heteroatom composition (nitrogen, oxygen, and sulfur) and furan ring(s), potentially offering treatment options for neurological disorders (Saganuwan, 2020).
Antimicrobial Activities
Imidazole and its derivatives have been acknowledged for their antimicrobial activities. These compounds serve as key raw materials in manufacturing antifungal drugs and bactericides, demonstrating a significant impact on inhibiting the growth of microbial resistance. The exploration of new imidazole derivatives for enhanced antimicrobial efficacy is recommended, highlighting the compound's role in addressing microbial resistance (American Journal of IT and Applied Sciences Research, 2022).
Antitumor Activity
Research into imidazole derivatives has also uncovered their potential antitumor activities. Various imidazole-based compounds, including bis(2-chloroethyl)amino derivatives and imidazolylpeptides, have shown promising results in preclinical testing stages. These studies suggest imidazole derivatives as interesting candidates for developing new antitumor drugs, offering insights into synthesizing compounds with diverse biological properties (Iradyan et al., 2009).
Therapeutic Versatility
Imidazoles have been highlighted for their therapeutic versatility, exhibiting a range of pharmacological activities beyond antimicrobial and antitumor effects. The structural characteristics of imidazoles contribute to their diverse biological functions, including immunoregulatory, antiviral, antiproliferative, and antitumor activities. This versatility underscores the potential of imidazole-based compounds as innovative agents for treating various cutaneous diseases and conditions, showcasing the broad therapeutic applications of these compounds (Syed, 2001).
Mechanism of Action
Imidazole derivatives may easily attach to a wide range of enzymes and receptors via a number of weak interactions, demonstrating a wide range of biological and pharmacological effects . Imidazoles alter the cell membrane permeability of susceptible yeasts and fungi by blocking the synthesis of ergosterol .
Safety and Hazards
Properties
IUPAC Name |
[4-(dimethylamino)phenyl]-imidazol-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-14(2)11-5-3-10(4-6-11)12(16)15-8-7-13-9-15/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWHVPFMODHPBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80336672 | |
Record name | 1H-Imidazole, 1-[4-(dimethylamino)benzoyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80336672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87970-46-5 | |
Record name | 1H-Imidazole, 1-[4-(dimethylamino)benzoyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80336672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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